![molecular formula C12H19NO2 B087594 {2-[3-(Dimethylamino)propoxy]phenyl}methanol CAS No. 14573-97-8](/img/structure/B87594.png)

{2-[3-(Dimethylamino)propoxy]phenyl}methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“{2-[3-(Dimethylamino)propoxy]phenyl}methanol” is an aromatic ether . It is also known by other names such as “2-3-dimethylamino propoxy phenyl methanol”, “2-3-dimethylamino propoxy phenyl”, and "benzenemethanol,2-3-dimethylamino propoxy" .

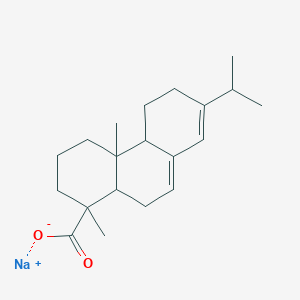

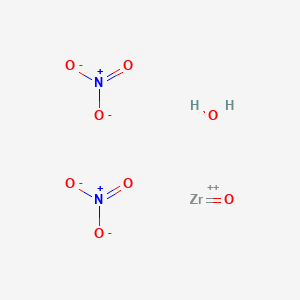

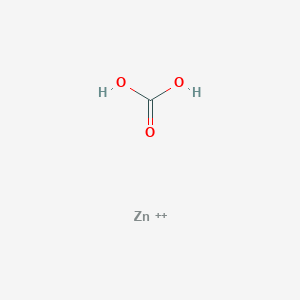

Molecular Structure Analysis

The molecular formula of “{2-[3-(Dimethylamino)propoxy]phenyl}methanol” is C12H19NO2 . The InChI Key is KEQGOXOOPXJVFM-UHFFFAOYSA-N . The SMILES representation is CN©CCCOC1=CC=CC=C1CO .Physical And Chemical Properties Analysis

The molecular weight of “{2-[3-(Dimethylamino)propoxy]phenyl}methanol” is 209.28 g/mol . It has a XLogP3 value of 1.5, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 6 . The topological polar surface area is 32.7 Ų .Aplicaciones Científicas De Investigación

Synthesis and Electropolymerization :

- The compound has been used in the synthesis of silicon naphthalocyanines (SiNcs), which exhibit non-aggregated behavior in various solvents and show potential for electropolymerization due to oxidative electropolymerization of substituent groups (Bıyıklıoğlu & Alp, 2017).

Photophysical and Photochemical Properties :

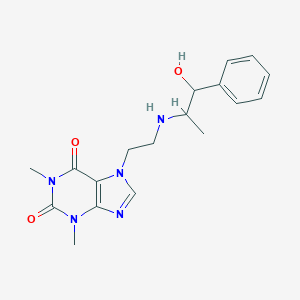

- Studies have examined the excited state intramolecular proton transfer (ESIPT) in derivatives of this compound, revealing insights into the mechanisms of alcohol monitoring and the influence of solvent environments (Liu et al., 2019), (Chen et al., 2019).

Molecular Structure and Hydrogen Bonding :

- The compound's structure and conformation have been studied, revealing the role of hydrogen bonds in molecular conformations and interactions (Zhang et al., 2015), (Niu et al., 2015).

Redox Properties and Fluorescence :

- Derivatives of this compound have been studied for their reversible redox properties and potential as fluorescent probes, indicating applications in sensing and molecular electronics (Huang et al., 2008).

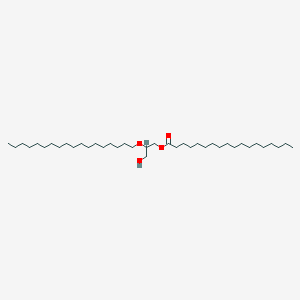

Interaction with Solvents :

- The solubility and interaction of derivatives in various solvents have been investigated, providing essential data for their practical application in different chemical environments (Song et al., 2019).

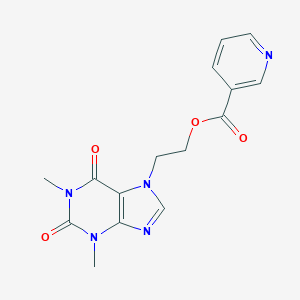

Applications in Electroluminescent Devices :

- Conjugated polyelectrolytes derived from the compound have been synthesized and studied for their potential in electroluminescent devices, showing promising applications in electronics (Huang et al., 2004).

Safety And Hazards

“{2-[3-(Dimethylamino)propoxy]phenyl}methanol” is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use this chemical only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .

Propiedades

IUPAC Name |

[2-[3-(dimethylamino)propoxy]phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-13(2)8-5-9-15-12-7-4-3-6-11(12)10-14/h3-4,6-7,14H,5,8-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQGOXOOPXJVFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=CC=CC=C1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50633605 |

Source

|

| Record name | {2-[3-(Dimethylamino)propoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-[3-(Dimethylamino)propoxy]phenyl}methanol | |

CAS RN |

14573-97-8 |

Source

|

| Record name | {2-[3-(Dimethylamino)propoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B87538.png)